Ethyl 3-bromo-2-thiopheneacetate
Description
Ethyl 3-bromo-2-thiopheneacetate is a brominated thiophene derivative featuring an acetate ester group at the 2-position and a bromine substituent at the 3-position of the thiophene ring. Thiophene-based esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in functionalization .
The molecular formula of this compound is inferred as C₈H₉BrO₂S, with a molecular weight of 249.12 g/mol. Its structure combines the aromatic thiophene core with bromine (a strong leaving group) and an electron-withdrawing ester moiety, making it amenable to nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
ethyl 2-(3-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
FWMFIKDZMILGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Ethyl 3-bromo-2-thiopheneacetate and its analogs:
Table 1: Structural Comparison of Thiophene and Benzo[b]thiophene Derivatives
Key Observations:
Substituent Effects :
- The nitro group in Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. This makes it suitable for agrochemical precursors .
- The benzo[b]thiophene core in Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate increases aromatic conjugation, improving stability and lipophilicity for material science applications .
Reactivity :
- Bromine at the 3-position in this compound is sterically accessible for cross-coupling (e.g., Suzuki-Miyaura).
- In contrast, bromine at the 5-position in benzo[b]thiophene derivatives () may exhibit reduced reactivity due to steric hindrance from the fused benzene ring.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations:
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